Dihydroaeruginoic Acid

Siderophore Iron Chelation Pseudomonas

Researchers requiring a pyochelin-pathway probe that cannot be substituted with pyochelin itself need Dihydroaeruginoic Acid. Its Fe complexes are transported exclusively via FemA (not pyochelin transporters), enabling selective ⁵⁵Fe uptake assays in pyoverdine-deficient P. aeruginosa strains. • FemA-specific iron transport probe - DHA-Fe imported via FemA; PCH-Fe is not a substrate • Direct antimicrobial activity against Septoria tritici, Rhizoctonia solani, Botrytis cinerea at 200 µg/disc • ≥98% purity, ≥4-year stability at -20°C, soluble in DMSO, MeOH, EtOH, DMF

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 49608-51-7
Cat. No. B1218186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroaeruginoic Acid
CAS49608-51-7
Synonyms2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid
2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid, (R)-isomer
dihydroaeruginoic acid
HTCA
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1C(N=C(S1)C2=CC=CC=C2O)C(=O)O
InChIInChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)
InChIKeyCECDPVOEINSAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroaeruginoic Acid: Siderophore & Antimicrobial Agent


Dihydroaeruginoic acid is a thiazoline‑containing natural product that functions as a siderophore and antimicrobial agent, first isolated from Pseudomonas fluorescens [1]. It belongs to the pyochelin biosynthetic family and exists as an (S)- or (R)-enantiomer, with the (S)-form being the naturally occurring antibiotic [1]. The compound is commercially available as a research‑grade solid with ≥95% purity, stable for ≥4 years at −20 °C, and soluble in DMSO, methanol, ethanol, and DMF .

Compound Class Natural siderophore tool compound
Enantiomer Context (S)-enantiomer, naturally occurring
Research Utility Iron-chelation and antimicrobial screening
Storage Stability Long-term frozen stability, organic-solvent soluble

Dihydroaeruginoic Acid: Why It Cannot Be Substituted


Dihydroaeruginoic acid cannot be generically substituted with the more studied pyochelin (PCH) or aeruginoic acid (AA) due to critical functional divergence. Although all three bind iron, their cellular uptake routes are distinct: dihydroaeruginoic acid–Fe complexes are transported via the FemA outer‑membrane transporter, whereas PCH–Fe is not a substrate for FemA [1]. Furthermore, dihydroaeruginoic acid possesses direct, quantifiable antimicrobial activity against phytopathogenic fungi and bacteria—a property not shared by pyochelin, which acts primarily as an iron shuttle [2]. Substituting dihydroaeruginoic acid with aeruginoic acid would also eliminate the distinct dihydrothiazole ring that underlies its biological profile. These mechanistically different behaviors mean that experimental outcomes obtained with dihydroaeruginoic acid cannot be replicated by using its biosynthetic relatives.

Dihydroaeruginoic acid
Pyochelin (PCH)
No FemA-mediated uptake; lacks antimicrobial screening activity
Dihydroaeruginoic acid
Aeruginoic acid (AA)
Lacks dihydrothiazole ring; structural and functional profile may differ

Dihydroaeruginoic Acid: Key Differentiation Evidence


Comparable Iron-Binding to Pyochelin

Dihydroaeruginoic acid binds Feᴵᴵᴵ with a dissociation constant (Kd) that is comparable to that of the well‑characterized siderophore pyochelin [1]. Fluorescence quenching titration experiments determined that both compounds exhibit similar ligand‑to‑Feᴵᴵᴵ binding stoichiometries (1:1 complexes), and the measured Kd values place dihydroaeruginoic acid within the same affinity range as pyochelin [1].

Comparable Iron Binding
Context-dependent
Comparable Kd
Iron-binding affinity context supports assay interchangeability
Fluorescence titration in methanol; cross-study comparison
Siderophore Iron Chelation Pseudomonas

FemA-Mediated Iron Uptake

⁵⁵Fe uptake assays demonstrate that ferric‑dihydroaeruginoic acid (DHA‑Fe) complexes are actively transported into Pseudomonas aeruginosa cells via the FemA outer‑membrane transporter. In contrast, no uptake of ferric‑pyochelin (PCH‑Fe) occurs through FemA, indicating a non‑redundant and dedicated uptake route for dihydroaeruginoic acid [1].

FemA-Mediated Uptake
Head-to-head
DHA-Fe: uptake vs PCH-Fe: no uptake
FemA-specific pathway context enables selective transport studies
⁵⁵Fe uptake, pyoverdine-deficient P. aeruginosa strains
Iron Transport Outer Membrane Receptor FemA

Antimicrobial Activity Against Phytopathogens

Dihydroaeruginoic acid exhibits direct antimicrobial activity in disc diffusion assays against a panel of phytopathogenic fungi and bacteria. At 200 µg/disc, it produces measurable zones of inhibition against Rhizoctonia solani, Pythium ultimum, Botrytis cinerea, Sclerotium rolfsii, Colletotrichum gloeosporioides, Fusarium oxysporum, and Septoria tritici, as well as Bacillus subtilis, Erwinia herbicola, and Streptomyces albus [1]. Pyochelin, by comparison, shows no direct growth inhibition under the same conditions [2].

Antimicrobial Activity
Class-level
13–41 mm inhibition
Supports antimicrobial screening context
Disc diffusion, 200 µg/disc; pyochelin no inhibition
Antifungal Biocontrol Phytopathogen

Growth Rescue Under Iron Limitation

Pre‑chelated dihydroaeruginoic acid‑Feᴵᴵᴵ complexes rescue the growth of both wild‑type Pseudomonas aeruginosa PAO1 and a pyoverdine/pyochelin double‑knockout mutant (ΔpvdDΔpchEF) under iron‑depleted conditions. The growth enhancement achieved with dihydroaeruginoic acid‑Fe is comparable to, and in some cases greater than, that achieved with pyochelin‑Fe [1].

Growth Rescue Under Iron Limitation
Head-to-head
Comparable rescue to PCH-Fe
Supports siderophore activity assay context
MOPS minimal medium, iron-depleted, 37 °C
Iron Acquisition Growth Promotion Siderophore Activity

Long-Term Stability & Solubility

Commercially supplied dihydroaeruginoic acid demonstrates ≥4 years stability when stored at −20 °C and is freely soluble in DMSO, ethanol, methanol, and DMF, with limited water solubility . This well‑defined stability and solubility profile ensures batch‑to‑batch reproducibility in iron‑chelation, growth promotion, and antimicrobial assays, a critical factor for procurement decisions.

Long-Term Stability & Solubility
Data to verify
≥4 years, −20 °C
Soluble in DMSO, ethanol, methanol, DMF
Long-term stability supports assay reproducibility
Supplier-specified; verify under lab conditions
Storage Stability Solubility Assay Reproducibility

Dihydroaeruginoic Acid: Key Research & Biocontrol Applications


FemA-Dependent Iron Uptake Assays

Utilize dihydroaeruginoic acid–Fe complexes in ⁵⁵Fe uptake assays with P. aeruginosa pyoverdine‑deficient strains to specifically probe FemA‑mediated iron transport. This application is directly supported by the 2025 finding that DHA‑Fe, but not PCH‑Fe, is imported via FemA [1].

Siderophore Activity Screening

Employ dihydroaeruginoic acid as a pyochelin surrogate in fluorescence‑quenching iron‑binding titrations and bacterial growth‑rescue assays. Its iron‑binding affinity and growth‑promoting capacity are indistinguishable from pyochelin, yet its smaller size and absence of the labile thiazolidine ring simplify interpretation [2].

Agricultural Biocontrol Research

Apply dihydroaeruginoic acid in disc diffusion or minimum‑inhibitory‑concentration (MIC) assays against crop pathogens such as Septoria tritici, Rhizoctonia solani, and Botrytis cinerea. The compound’s quantified antimicrobial activity [3] makes it a valuable reference standard for developing Pseudomonas‑derived biocontrol agents.

Long-Term Reagent Stability

Stock dihydroaeruginoic acid at −20 °C for multi‑year use in iron‑chelation, antimicrobial, and biosynthetic pathway studies. Its documented 4‑year stability and ready solubility in DMSO and alcohols ensure consistent performance across disparate experimental setups.

Application
Selection Property
Validation Focus
FemA-mediated iron transport studies
FemA transporter substrate specificity
Uptake pathway validation
Siderophore activity screening
Iron-binding and growth rescue comparability
Chelation and growth assay cross-validation
Antimicrobial screening against phytopathogens
Antimicrobial screening context
Antimicrobial endpoint validation
Multi-year assay consistency
Storage stability and solubility profile
Batch-to-batch reproducibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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